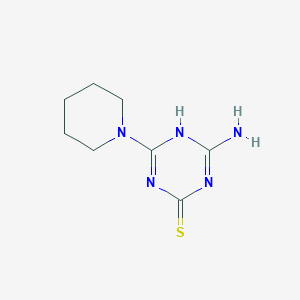

4-Amino-6-(1-piperidinyl)-1,3,5-triazine-2-thiol

Description

4-Amino-6-(1-piperidinyl)-1,3,5-triazine-2-thiol is a triazine derivative characterized by a central 1,3,5-triazine ring substituted with an amino group at position 4, a thiol group at position 2, and a 1-piperidinyl group at position 4. The piperidinyl substituent introduces a saturated six-membered amine ring, which may enhance solubility and modulate electronic properties compared to aromatic substituents.

Properties

Molecular Formula |

C8H13N5S |

|---|---|

Molecular Weight |

211.29 g/mol |

IUPAC Name |

2-amino-6-piperidin-1-yl-1H-1,3,5-triazine-4-thione |

InChI |

InChI=1S/C8H13N5S/c9-6-10-7(12-8(14)11-6)13-4-2-1-3-5-13/h1-5H2,(H3,9,10,11,12,14) |

InChI Key |

MSJMSRLREACDJP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC(=S)N=C(N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(1-piperidinyl)-1,3,5-triazine-2-thiol typically involves the reaction of 4,6-dichloro-1,3,5-triazine with piperidine, followed by the introduction of an amino group and a thiol group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 4-Amino-6-(1-piperidinyl)-1,3,5-triazine-2-thiol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(1-piperidinyl)-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

Substitution: The amino and piperidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydrotriazines.

Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that derivatives of 4-amino-6-(1-piperidinyl)-1,3,5-triazine-2-thiol exhibit significant antibacterial properties. For instance, compounds derived from this structure have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 15 µg/mL |

| Compound B | E. coli | 10 µg/mL |

Anticancer Potential

The anticancer properties of 4-amino-6-(1-piperidinyl)-1,3,5-triazine-2-thiol have been explored in various studies. Research indicates that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro assays have shown that certain derivatives can effectively inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study: Synthesis and Evaluation

A study synthesized several derivatives of 4-amino-6-(1-piperidinyl)-1,3,5-triazine-2-thiol and evaluated their anticancer activity using the MTT assay. The results indicated that some compounds exhibited IC50 values significantly lower than standard chemotherapeutics.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | MCF-7 | 12.5 |

| Compound D | HeLa | 15.0 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Molecular docking studies suggest that it may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

Case Study: In Silico Evaluation

In silico studies involving molecular docking simulations have shown promising binding affinities for 4-amino-6-(1-piperidinyl)-1,3,5-triazine-2-thiol against COX enzymes. These findings support further exploration into its potential as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-Amino-6-(1-piperidinyl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-amino-6-(1-piperidinyl)-1,3,5-triazine-2-thiol with analogous triazine-thiol derivatives, focusing on substituent effects, physicochemical properties, and safety profiles.

Substituent Variations and Molecular Properties

Triazine-thiol compounds differ primarily in their substituents at position 6, which significantly influence their chemical behavior. Key examples include:

Key Observations:

- Solubility and Basicity: The piperidinyl substituent (aliphatic amine) in the target compound may improve water solubility compared to aromatic substituents (e.g., pyridinyl, nitrophenyl). Piperidine’s basicity could also influence pH-dependent reactivity.

- Biological Relevance: Indole-containing derivatives () are classified as irritants, suggesting caution in handling.

Biological Activity

4-Amino-6-(1-piperidinyl)-1,3,5-triazine-2-thiol is a compound belonging to the triazine class of heterocyclic compounds. This compound is characterized by the presence of a piperidinyl group, which significantly enhances its biological activity and reactivity in various chemical processes. The following sections detail its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 4-Amino-6-(1-piperidinyl)-1,3,5-triazine-2-thiol typically involves the reaction of piperidine with appropriate precursors under controlled conditions. The general synthetic route includes:

- Formation of the Triazine Ring : The initial step involves the reaction of piperidine with thiourea and an appropriate carbonyl compound to form the triazine structure.

- Thiol Group Introduction : A thiol group is introduced through nucleophilic substitution reactions on the triazine ring.

This method allows for the efficient production of the compound while maintaining high purity levels.

Anticancer Activity

Research has shown that 4-Amino-6-(1-piperidinyl)-1,3,5-triazine-2-thiol exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, including:

- MCF-7 (Breast Cancer)

- HCT-116 (Colorectal Cancer)

- HepG-2 (Liver Cancer)

The compound demonstrated potent anti-proliferative effects, leading to reduced cell viability in these models. The mechanism appears to involve the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator in cell cycle progression, which results in apoptosis in cancer cells.

Antimicrobial Activity

Studies indicate that derivatives of triazine compounds, including 4-Amino-6-(1-piperidinyl)-1,3,5-triazine-2-thiol, possess antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. The compound's thiol group may play a crucial role in its interaction with microbial enzymes .

Monoamine Oxidase Inhibition

Preliminary evaluations suggest that this compound may also act as a monoamine oxidase (MAO) inhibitor. Compounds with similar structures have shown selective inhibitory activity towards MAO-A over MAO-B, indicating potential applications in treating mood disorders .

The biological activity of 4-Amino-6-(1-piperidinyl)-1,3,5-triazine-2-thiol can be attributed to several mechanisms:

- Inhibition of CDK2 : By binding to CDK2, the compound disrupts normal cell cycle progression, leading to cell death in cancerous cells.

- Antioxidant Properties : The thiol group contributes to antioxidant activity by scavenging free radicals and reducing oxidative stress within cells.

- Enzyme Interaction : The compound may interact with various enzymes involved in metabolic pathways, influencing their activity and potentially leading to therapeutic effects against different diseases .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study evaluating the anticancer efficacy of 4-Amino-6-(1-piperidinyl)-1,3,5-triazine-2-thiol on MCF-7 cells:

- Method : Cells were treated with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed after 48 hours of treatment.

- : The compound effectively induces apoptosis through CDK2 inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.